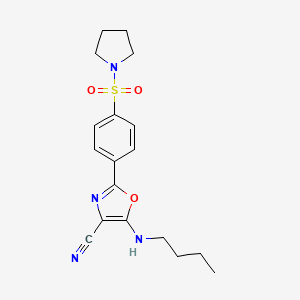![molecular formula C25H25N5O3 B2821972 6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 887881-56-3](/img/structure/B2821972.png)
6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazoles are a type of heterocycle with nonadjacent nitrogen atoms. They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles. An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is an aromatic five-member-ring structure with two nitrogen atoms, one pyridine-like and one pyrrole-like nitrogen .Chemical Reactions Analysis
Imidazoles are very stable compounds. They form stable crystalline salts with strong acids, by protonation of the imine nitrogen, known as imidazolium salts .Physical And Chemical Properties Analysis
Imidazoles are stable compounds that do not autoxidise. They are water-miscible liquids with pyridine-like odours . The conductance of imidazolyl-terminated alkanes decays exponentially with increasing length, indicating that the mechanism for electron transport is through tunneling or super-exchange .科学的研究の応用
Analytical Methods in Antioxidant Activity Research
Research on the analytical methods used in determining antioxidant activity highlights the importance of various assays in evaluating the antioxidant capacity of compounds. Such methods include Oxygen Radical Absorption Capacity (ORAC), Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), and others, which are based on chemical reactions and spectrophotometry. These methods have been applied to assess the antioxidant capacity of complex samples, indicating the relevance of analytical chemistry in elucidating the antioxidant properties of novel compounds (Munteanu & Apetrei, 2021).
Pharmacokinetic Properties of Phenolic Compounds
The bioavailability and bioaccessibility of p-Coumaric acid and its conjugates, representing a class of phenolic compounds, have been extensively studied. These studies indicate the significance of conjugation in enhancing the biological activities of phenolic acids. This research suggests that understanding the pharmacokinetic properties of similar compounds, including absorption, distribution, metabolism, and excretion, is crucial for their potential therapeutic applications (Pei et al., 2016).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are plant phenylpropanoids with significant biological properties, including antioxidant activities. Studies focusing on the structure-activity relationships (SARs) of HCAs have led to a deeper understanding of how structural modifications affect their antioxidant potency. This research is pertinent to the development of novel antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Neurochemical and Neurotoxicity Studies
The neurochemistry and neurotoxicity of compounds such as 3,4-Methylenedioxymethamphetamine (MDMA) have been extensively explored. These studies provide insights into the acute and long-term effects of neuroactive compounds, including their impact on neurotransmitter systems and potential neurotoxicity. Such research underscores the importance of investigating the neurochemical pathways and toxicological profiles of novel compounds for their potential applications in neurological disorders (Mckenna & Peroutka, 1990).
作用機序
将来の方向性
特性
IUPAC Name |
6-(4-ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-3-17-10-12-19(13-11-17)30-20(18-8-5-4-6-9-18)16-29-21-22(26-24(29)30)27(2)25(33)28(23(21)32)14-7-15-31/h4-6,8-13,16,31H,3,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGDDCRUWKHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

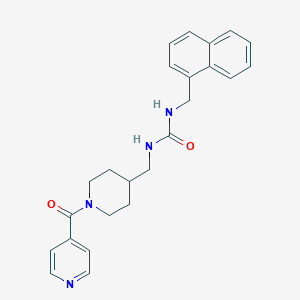

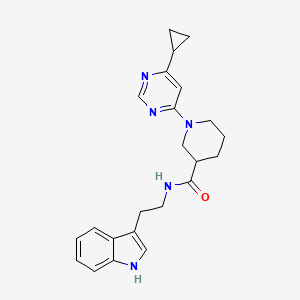

![1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2821900.png)
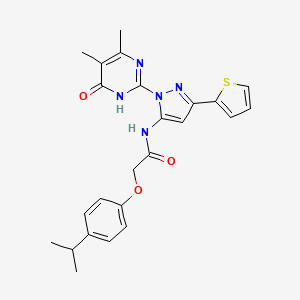
![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)
![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)
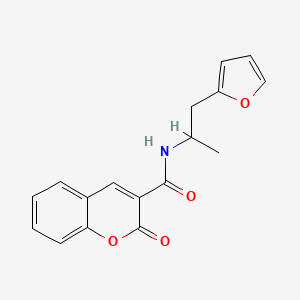
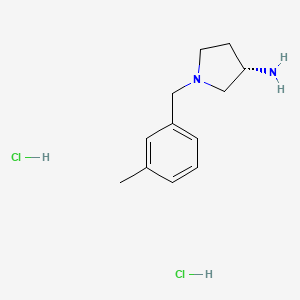
![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)
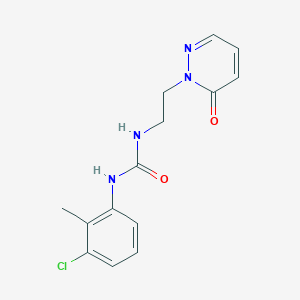
![diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2821909.png)
